molecular formula C15H20O4S B12652137 Diethyl ethyl(phenylthio)malonate CAS No. 42798-11-8

Diethyl ethyl(phenylthio)malonate

Cat. No.: B12652137
CAS No.: 42798-11-8
M. Wt: 296.4 g/mol
InChI Key: MCHPGTVLOOEBQY-UHFFFAOYSA-N
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Description

Diethyl ethyl(phenylthio)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of ethyl and phenylthio groups attached to the malonate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl ethyl(phenylthio)malonate typically involves the alkylation of diethyl malonate with ethyl and phenylthio groups. One common method is the reaction of diethyl malonate with ethyl bromide and phenylthiol in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl ethyl(phenylthio)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of diethyl ethyl(phenylthio)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate ion, which is a key intermediate in many of its reactions. The enolate ion can participate in nucleophilic substitution, addition, and condensation reactions, leading to the formation of various products. The phenylthio group can also undergo oxidation, contributing to the compound’s versatility .

Comparison with Similar Compounds

Uniqueness: Diethyl ethyl(phenylthio)malonate is unique due to the presence of both ethyl and phenylthio groups, which enhance its reactivity and provide additional functionalization options. This makes it a valuable intermediate in the synthesis of more complex molecules compared to simpler malonate esters.

Properties

CAS No.

42798-11-8

Molecular Formula

C15H20O4S

Molecular Weight

296.4 g/mol

IUPAC Name

diethyl 2-ethyl-2-phenylsulfanylpropanedioate

InChI

InChI=1S/C15H20O4S/c1-4-15(13(16)18-5-2,14(17)19-6-3)20-12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3

InChI Key

MCHPGTVLOOEBQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)(C(=O)OCC)SC1=CC=CC=C1

Origin of Product

United States

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